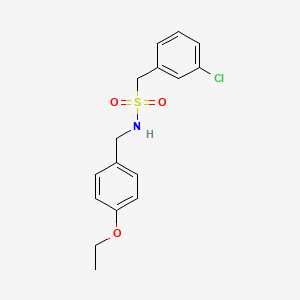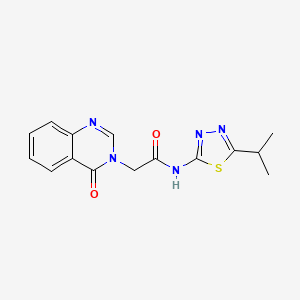![molecular formula C12H19N3O B4677288 N-butyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4677288.png)
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea
Vue d'ensemble
Description
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea, also known as BPEU, is a chemical compound that has been widely used in scientific research. BPEU is a small molecule that has the potential to modulate various biological processes.
Mécanisme D'action
The mechanism of action of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea involves the inhibition of PTP activity. PTPs are enzymes that catalyze the dephosphorylation of tyrosine residues on proteins. By inhibiting PTP activity, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea can modulate various cellular processes that are regulated by tyrosine phosphorylation. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate the activity of ion channels by binding to specific sites on the channels.
Biochemical and Physiological Effects:
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been shown to modulate various biochemical and physiological processes. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the growth of cancer cells by modulating the activity of PTPs. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate pain perception and thermoregulation by modulating the activity of ion channels. In addition, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been shown to modulate the activity of various enzymes, such as phosphatases and kinases, which are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has several advantages for lab experiments. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea is a small molecule that can easily penetrate cell membranes, making it an ideal tool for investigating intracellular processes. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea is also stable and can be easily synthesized in large quantities. However, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has some limitations for lab experiments. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has a relatively low potency, which may limit its effectiveness in some experiments. In addition, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has a relatively short half-life, which may limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the use of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea in scientific research. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has the potential to be used as a therapeutic agent for various diseases, such as cancer and chronic pain. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea can also be used as a tool to investigate the role of PTPs and ion channels in various biological processes. In addition, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea can be used as a starting point for the development of new compounds that modulate PTP and ion channel activity.
Conclusion:
In conclusion, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea is a small molecule that has the potential to modulate various biological processes. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been extensively used in scientific research as a tool to investigate intracellular processes. The synthesis of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea is well-established, and the purity of the compound can be easily determined using various analytical techniques. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea in scientific research, including its use as a therapeutic agent and a starting point for the development of new compounds.
Applications De Recherche Scientifique
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been extensively used in scientific research as a tool to investigate various biological processes. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate the activity of various ion channels, such as TRPM8 and TRPV1, which are involved in pain perception and thermoregulation.
Propriétés
IUPAC Name |
1-butyl-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-4-8-14-12(16)15-10(2)11-6-5-7-13-9-11/h5-7,9-10H,3-4,8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZATJHFQIMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-[1-(pyridin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677210.png)

![4-(4-methylbenzyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4677224.png)

![ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B4677233.png)
amine hydrochloride](/img/structure/B4677249.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677259.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4677264.png)
![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4677279.png)
![8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4677296.png)
![4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4677303.png)
![N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide](/img/structure/B4677319.png)
